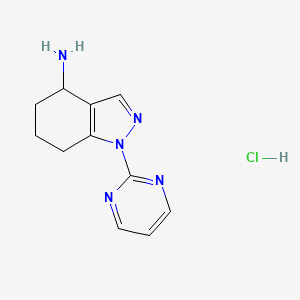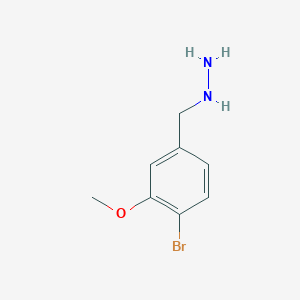
1-(4-Hydroxyphenethyl)5-methyl3-(2-methoxy-2-oxoacetamido)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-hydroxyphenyl)ethyl] 5-methyl 3-(2-methoxy-2-oxoacetamido)pentanedioate is a complex organic compound with a unique structure that includes a hydroxyphenyl group, a methoxy-oxoacetamido group, and a pentanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-hydroxyphenyl)ethyl] 5-methyl 3-(2-methoxy-2-oxoacetamido)pentanedioate typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenylacetic acid with methoxyacetyl chloride to form an intermediate, which is then reacted with 5-methyl-3-aminopentanedioic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-hydroxyphenyl)ethyl] 5-methyl 3-(2-methoxy-2-oxoacetamido)pentanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The methoxy-oxoacetamido group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[2-(4-hydroxyphenyl)ethyl] 5-methyl 3-(2-methoxy-2-oxoacetamido)pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-hydroxyphenyl)ethyl] 5-methyl 3-(2-methoxy-2-oxoacetamido)pentanedioate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, potentially modulating their activity. The methoxy-oxoacetamido group may participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The overall effect is determined by the compound’s ability to bind to and modulate the function of its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxyphenylacetic acid: Shares the hydroxyphenyl group but lacks the complex side chains.
Methoxyacetyl chloride: Contains the methoxy-oxoacetamido group but is a simpler molecule.
5-methyl-3-aminopentanedioic acid: Shares the pentanedioate backbone but lacks the hydroxyphenyl and methoxy-oxoacetamido groups.
Uniqueness
1-[2-(4-hydroxyphenyl)ethyl] 5-methyl 3-(2-methoxy-2-oxoacetamido)pentanedioate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
Propiedades
Fórmula molecular |
C17H21NO8 |
|---|---|
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
1-O-[2-(4-hydroxyphenyl)ethyl] 5-O-methyl 3-[(2-methoxy-2-oxoacetyl)amino]pentanedioate |
InChI |
InChI=1S/C17H21NO8/c1-24-14(20)9-12(18-16(22)17(23)25-2)10-15(21)26-8-7-11-3-5-13(19)6-4-11/h3-6,12,19H,7-10H2,1-2H3,(H,18,22) |
Clave InChI |
KWJVBUQDULJJHC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(CC(=O)OCCC1=CC=C(C=C1)O)NC(=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate](/img/structure/B12432936.png)
![5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12432943.png)
![(2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid](/img/structure/B12432952.png)
![(2R,3R,4R,5R,6S)-2-{[(2S,3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy}-6-methyloxane-3,4,5-triol](/img/structure/B12432957.png)

![[pTyr5] EGFR (988-993)](/img/structure/B12432972.png)
![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile](/img/structure/B12432982.png)
![(1S,2S,4S,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B12432988.png)

![(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide](/img/structure/B12432999.png)

![2-(4-{[4-Hydroxy-3-(4-nitrophenyl)-5-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)acetic acid](/img/structure/B12433012.png)


